Dabigatran Impurity 10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

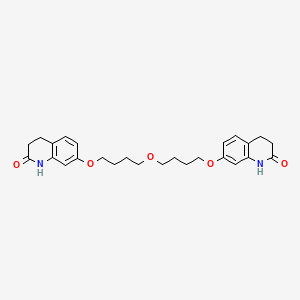

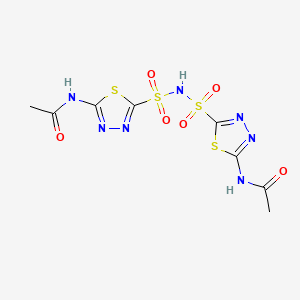

“Dabigatran Impurity 10” is related to Dabigatran, which is sold under the brand name Pradaxa . Dabigatran is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism in persons who have been treated for 5–10 days with parenteral anticoagulant .

Synthesis Analysis

The synthesis of Dabigatran and its impurities has been studied using LC-MS methods . The analysis was carried out on a Shimadzu Shim-pack XR-ODS II column with a mobile phase containing water with 0.1% of formic acid and acetonitrile . The impurities were characterized by ESI-MS .

Molecular Structure Analysis

The molecular structure of Dabigatran and its impurities can be analyzed using various techniques such as AFM, EPR, FT-IR, TEM-EELS . These techniques can be used for the evaluation at the interface between SiO2 and Si substrate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran and its impurities have been studied . A novel synthon, n-hexyl-4-nitrophenyl carbonate (32), was used which substantially eliminates the formation of potential impurities 20−27 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dabigatran and its impurities can be analyzed using various techniques . For example, the physical and chemical structure at the interface of SiO2 thin films is known to be closely related to the electrical properties of semiconductor devices .

Safety And Hazards

将来の方向性

特性

CAS番号 |

1422435-37-7 |

|---|---|

製品名 |

Dabigatran Impurity 10 |

分子式 |

C21H25ClN4O3 |

分子量 |

416.91 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

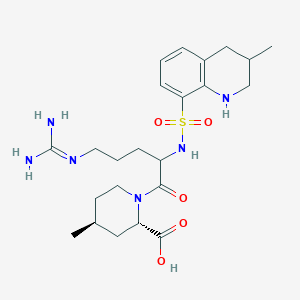

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)